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Commercial Suppliers and Technical Guide for 1-(Chlorocarbonyl)piperidine-d10

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-(Chlorocarbonyl)piperidine-d10

Cat. No.: B15138865

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For researchers, scientists, and professionals in drug development, sourcing high-quality, isotopically labeled reagents is crucial for a variety of applications, from metabolic studies to use as internal standards in quantitative analysis.[1] This technical guide provides an in-depth overview of commercially available **1-(Chlorocarbonyl)piperidine-d10**, a deuterated analog of **1-(chlorocarbonyl)piperidine**, including a list of suppliers, key quantitative data, and a detailed experimental protocol for its use in the synthesis of N-substituted piperidine-d10 carboxamides.

Commercial Availability

1-(Chlorocarbonyl)piperidine-d10 is available from several specialized chemical suppliers that focus on stable isotope-labeled compounds for research purposes. The following companies are key suppliers of this product:

- CDN Isotopes: A well-established supplier of deuterated compounds, offering 1-Piperidined10-carbonyl Chloride.[2]
- LGC Standards: A global leader in reference materials, providing 1-Piperidine-d10-carbonyl Chloride.[3]
- Immunomart: A supplier of a wide range of research chemicals, including 1-(Chlorocarbonyl)piperidine-d10.[4]
- MedChemExpress (MCE): A supplier of research chemicals and biochemicals, offering 1-(Chlorocarbonyl)piperidine-d10.[1]



Technical Data

Sourcing high-purity reagents is paramount for reproducible and reliable experimental outcomes. The following tables summarize the key quantitative data for **1**-(Chlorocarbonyl)piperidine-d10 as specified by various suppliers.

Table 1: General and Chemical Properties

Property	Value	Source(s)
Chemical Name	1-(Chlorocarbonyl)piperidine- d10	Immunomart, MedChemExpress
Synonym(s)	1-Piperidine-d10-carbonyl Chloride, N- Chloroformylpiperidine-d10	CDN Isotopes, LGC Standards
CAS Number	1219803-31-2	CDN Isotopes, Immunomart, LGC Standards, MedChemExpress
Unlabeled CAS No.	13939-69-0	CDN Isotopes, LGC Standards, MedChemExpress
Molecular Formula	C ₆ D ₁₀ CINO	Immunomart, LGC Standards, MedChemExpress
Molecular Weight	157.66 g/mol	Immunomart, MedChemExpress
Appearance	Liquid	MedChemExpress

Table 2: Purity and Isotopic Enrichment

Specification	Value	Supplier
Isotopic Enrichment	98 atom % D	CDN Isotopes[2]
Purity	Not specified	-



Note: While suppliers list the product, detailed certificates of analysis with purity data were not publicly available and would need to be requested directly from the supplier.

Experimental Protocol: Synthesis of N-Substituted Piperidine-d10 Carboxamides

The primary application of **1-(Chlorocarbonyl)piperidine-d10** is as a reagent for the introduction of a deuterated piperidine-1-carbonyl moiety. A common reaction is the acylation of primary or secondary amines to form the corresponding N-substituted piperidine-d10 carboxamides (ureas). The following is a general protocol adapted from the synthesis of similar non-deuterated compounds.[5]

Reaction Scheme:

Materials and Reagents:

- 1-(Chlorocarbonyl)piperidine-d10
- Primary or secondary amine of interest
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
- Anhydrous sodium sulfate or magnesium sulfate
- Saturated aqueous sodium bicarbonate solution
- Brine

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane.
- Addition of Base: Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution.



- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Addition of Acylating Agent: While stirring, slowly add a solution of 1-(Chlorocarbonyl)piperidine-d10 (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up:
 - Upon completion, quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
 - Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure to yield the crude product.
 - If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
- Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of N-substituted piperidine-d10 carboxamides.





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Synthesis of N-substituted piperidine-d10 carboxamides.

This technical guide provides a starting point for researchers interested in utilizing **1- (Chlorocarbonyl)piperidine-d10**. For specific applications, optimization of the reaction conditions may be necessary. It is always recommended to consult the safety data sheet (SDS) provided by the supplier before handling this or any chemical reagent.

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